REACTION_CXSMILES
|
F[C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][CH3:10])=[CH:4][C:3]=1[S:11]([OH:14])(=[O:13])=[O:12].[NH:15]1[CH2:21][CH2:20][CH2:19][NH:18][CH2:17][CH2:16]1>>[N:15]1([C:2]2[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][CH3:10])=[CH:4][C:3]=2[S:11]([OH:14])(=[O:13])=[O:12])[CH2:21][CH2:20][CH2:19][NH:18][CH2:17][CH2:16]1
|
Name
|
2-fluoro-5-n-propylbenzenesulfonic acid
|
Quantity
|
0.61 g
|
Type
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reactant
|
Smiles
|
FC1=C(C=C(C=C1)CCC)S(=O)(=O)O
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Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
N1CCNCCC1
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
N1(CCNCCC1)C1=C(C=C(C=C1)CCC)S(=O)(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.31 g | |
YIELD: PERCENTYIELD | 37.2% | |
YIELD: CALCULATEDPERCENTYIELD | 37.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |